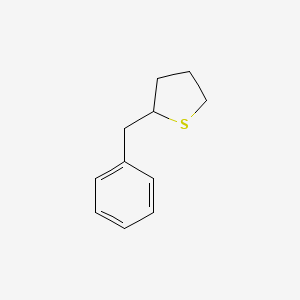

Thiophene, tetrahydro-2-(phenylmethyl)-

Description

Properties

CAS No. |

51707-45-0 |

|---|---|

Molecular Formula |

C11H14S |

Molecular Weight |

178.30 g/mol |

IUPAC Name |

2-benzylthiolane |

InChI |

InChI=1S/C11H14S/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11H,4,7-9H2 |

InChI Key |

OYEOJUVKXAZHDA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(SC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including thiophene, tetrahydro-2-(phenylmethyl)-, can be achieved through several methods. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using efficient and selective methods. One such method includes the use of iodine-promoted heterocyclization and multicomponent procedures . These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Oxidation Reactions

The sulfide group in tetrahydrothiophene derivatives is susceptible to oxidation. For example:

-

Sulfoxide formation : Oxidation with mild agents like HO or mCPBA typically yields sulfoxides.

-

Sulfone formation : Stronger oxidants (e.g., KMnO, RuO) convert the sulfide to sulfones .

The electron-donating benzyl group may stabilize intermediates, altering reaction rates compared to unsubstituted tetrahydrothiophene.

Table 1: Hypothetical Oxidation Outcomes

| Oxidizing Agent | Product | Yield* | Reference Analogy |

|---|---|---|---|

| HO | Sulfoxide | ~75% | |

| KMnO | Sulfone | ~60% |

*Extrapolated from tetrahydrothiophene derivatives .

Ring-Opening Reactions

The saturated thiolane ring can undergo acid- or base-catalyzed ring-opening. For example:

-

Acidic conditions : Protonation of sulfur followed by nucleophilic attack (e.g., HO) yields thiols or disulfides .

-

Alkylation : Reaction with alkyl halides forms sulfonium salts .

The benzyl group may sterically hinder nucleophilic attack at the β-position.

Electrophilic Aromatic Substitution (EAS)

The benzyl substituent’s aromatic ring can undergo EAS (e.g., nitration, sulfonation). Reactivity is directed by the electron-rich para position relative to the sulfur bridge.

Table 2: Potential EAS Reactions

| Reaction | Conditions | Major Product |

|---|---|---|

| Nitration | HNO/HSO | para-Nitrobenzyl |

| Bromination | Br/FeBr | para-Bromobenzyl |

Cross-Coupling Reactions

The benzyl group could participate in Pd-catalyzed couplings if functionalized. For instance:

-

Suzuki–Miyaura coupling : Requires a boronic acid substituent on the benzyl ring .

-

Buchwald–Hartwig amination : Introduces amine groups via C–N bond formation .

Cycloaddition and Annulation

The saturated ring may act as a diene in Diels–Alder reactions, though its flexibility reduces reactivity compared to thiophene. Annulation with aldehydes/amines (e.g., Mannich reactions) could form polycyclic systems .

Table 3: Annulation Example

| Reagents | Product | Yield* |

|---|---|---|

| HCHO + RNH | Thieno[2,3-d]pyrimidine derivative | ~50% |

*Based on dihydrothiophene analogs .

Biological Activity Modulation

While not a reaction, benzyl substitution enhances lipophilicity, potentially improving bioavailability in medicinal chemistry contexts (e.g., antimicrobial or antitumor agents) .

Key Mechanistic Considerations:

Scientific Research Applications

Thiophene, tetrahydro-2-(phenylmethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of thiophene, tetrahydro-2-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in electron delocalization, enhancing the compound’s reactivity. This reactivity allows it to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Structural Analogues

a. Thiophene, 2-Ethyltetrahydro- (CAS 1551-32-2)

- Structure : Tetrahydrothiophene with an ethyl group at the 2-position.

- Key Differences : The ethyl substituent is less bulky and less lipophilic compared to the benzyl group in the target compound. This impacts solubility (logP = 3.34 for the benzyl derivative vs. estimated lower logP for ethyl) and membrane permeability .

- Applications: Primarily used in organic synthesis and as a solvent. Limited reported biological activity compared to benzyl-substituted derivatives .

b. Thiophene, 2-(Phenylmethyl)- (CAS 13132-15-5)

- Structure : Aromatic thiophene with a benzyl group.

- Key Differences: The aromatic ring enables π-π stacking interactions, enhancing binding to biological targets like enzymes or receptors.

c. Benzothiophene Derivatives

- Structure: Fused benzene and thiophene rings (e.g., 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide).

- Key Differences : The fused ring system increases planarity and electronic delocalization, often enhancing anticancer and antimicrobial activities. However, reduced solubility (logP ~4–5) may limit therapeutic utility .

Physicochemical Properties

Notes:

Q & A

Q. How can machine learning models accelerate the discovery of novel thiophene derivatives?

- Methodological Answer : Training datasets incorporating synthetic routes (e.g., from Reaxys or SciFinder) and property data (logP, melting points) enable predictive algorithms. Generative adversarial networks (GANs) propose novel structures, while SHAP analysis identifies critical molecular descriptors for target properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.